Bilastine Ester
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Overview
Description
Bilastine Ester is a derivative of Bilastine, a second-generation antihistamine. Bilastine is known for its non-sedating properties and is used to treat allergic conditions such as rhinoconjunctivitis and urticaria . This compound, like its parent compound, is designed to provide symptomatic relief from allergic reactions by selectively inhibiting the histamine H1 receptor .
Preparation Methods
The synthesis of Bilastine Ester involves several key steps. One common synthetic route includes the reaction of 2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl)piperidine-1-yl)ethylphenyl-2-methylpropanoic acid with appropriate esterifying agents . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Bilastine Ester undergoes various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of benzimidazole derivatives and other oxidation products.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are typically derivatives of Bilastine with modifications at the ester or benzimidazole moieties .
Scientific Research Applications
Bilastine Ester has several scientific research applications:
Mechanism of Action
Bilastine Ester exerts its effects by selectively binding to and inhibiting the histamine H1 receptor . This prevents the activation of the receptor by histamine, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness . The molecular targets involved include the histamine H1 receptor on mast cells and other immune cells .
Comparison with Similar Compounds
Bilastine Ester is unique compared to other similar compounds due to its high selectivity for the histamine H1 receptor and its non-sedating properties . Similar compounds include:
Cetirizine: Another second-generation antihistamine with similar efficacy but different pharmacokinetic properties.
Fexofenadine: Known for its rapid onset of action and minimal sedative effects.
Desloratadine: A metabolite of loratadine with a longer duration of action.
This compound stands out due to its favorable safety profile and minimal central nervous system effects .
Properties
Molecular Formula |
C29H39N3O3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C29H39N3O3/c1-5-35-21-20-32-26-9-7-6-8-25(26)30-27(32)23-15-18-31(19-16-23)17-14-22-10-12-24(13-11-22)29(2,3)28(33)34-4/h6-13,23H,5,14-21H2,1-4H3 |
InChI Key |
AWUXQUVYMUBJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)OC |
Origin of Product |
United States |
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